molecular formula C9H9N3O B160911 3-Amino-1-phenyl-2-pyrazolin-5-one CAS No. 4149-06-8

3-Amino-1-phenyl-2-pyrazolin-5-one

Cat. No. B160911
CAS RN: 4149-06-8
M. Wt: 175.19 g/mol
InChI Key: LPOVZHYARSAVIZ-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-2-pyrazolin-5-one is a chemical compound with the molecular formula C9H9N3O . It is used in various chemical reactions and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one has been reported in several studies. For instance, one study reported an efficient and green reaction of isatins, 3-amino-1-phenyl-2-pyrazolin-5-one, and β-diketone in aqueous medium .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-phenyl-2-pyrazolin-5-one consists of a pyrazolin ring attached to a phenyl group and an amino group . The molecular weight of this compound is 175.19 .


Chemical Reactions Analysis

3-Amino-1-phenyl-2-pyrazolin-5-one is involved in various chemical reactions. For example, it reacts with isatins and β-diketone in an aqueous medium to form a series of novel spirocompounds .


Physical And Chemical Properties Analysis

3-Amino-1-phenyl-2-pyrazolin-5-one has a melting point of 210-215 °C (dec.) . It is a solid at room temperature and is soluble in various solvents .

Scientific Research Applications

Synthesis and Characterization

3-Amino-1-phenyl-2-pyrazolin-5-one is involved in the synthesis of various compounds with significant applications. One study describes the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one ligand and its transition metal complexes. These complexes are characterized by electronic, infrared, 1H NMR, and 13C NMR spectroscopy, demonstrating their potential in pharmacological activities (Otuokere, Alisa, & Nwachukwu, 2015).

Applications in Medicinal Chemistry

Research has highlighted the significance of pyrazole and pyrazolone moieties in medicinal chemistry. The formation of unexpected spiro compounds containing pyrazole moieties through a tandem process involving 3-amino-1-phenyl-2-pyrazolin-5-one indicates its versatility in creating biologically active derivatives (Zaiter et al., 2015).

Fluorescent Labeling and Analysis

In analytical chemistry, pyrazoline-based heterocyclic dyes, such as 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, are used as fluorescent labels for biomolecules containing an amino group. This application is significant in HPLC analysis, showcasing the compound's relevance in bioanalytical methods (Varghese et al., 2016).

Anticancer Properties

Several studies have explored the anticancer potential of derivatives of 3-Amino-1-phenyl-2-pyrazolin-5-one. For instance, the synthesis and evaluation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives have shown promising in vitro anticancer activity against human cervical cancer cell lines (Premnath et al., 2017).

Antimicrobial and Corrosion Inhibition Applications

The compound has been used in the synthesis of pyrazole and pyrazolone derivatives for corrosion inhibition and antimicrobial applications, indicating its potential in material science and microbiology (Sayed et al., 2018).

Safety And Hazards

Like many chemical compounds, 3-Amino-1-phenyl-2-pyrazolin-5-one should be handled with care. Users should avoid ingestion and inhalation, and avoid contact with skin and eyes . It should be stored in a dry and well-ventilated place, away from direct sunlight .

properties

IUPAC Name

5-amino-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOVZHYARSAVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194382
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-phenyl-2-pyrazolin-5-one

CAS RN

4149-06-8
Record name 3-Amino-1-phenyl-2-pyrazolin-5-one
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl-
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Record name 4149-06-8
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl-
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Record name 3-amino-1-phenyl-5-pyrazolone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
J Zaiter, H Achibat, O Amiri, A Hafid, M Khouili… - New Journal of …, 2015 - pubs.rsc.org
… report the formation of two unexpected spiro compounds containing pyrazole moieties using a tandem process involving the initial condensation of 3-amino-1-phenyl-2-pyrazolin-5-one …
Number of citations: 13 pubs.rsc.org
Z Wang, H Xu, L Yan, Q Li, L Rong - Molecular diversity, 2017 - Springer
… In conclusion, we have performed an efficient and green synthesis reactions of isatins, 3-amino-1-phenyl-2-pyrazolin-5-one or 3-amine-1H-pyrazole, and \(\beta \)-diketone in the …
Number of citations: 6 link.springer.com
M Dib, H Ouchetto, S Akhramez, H Fadili… - Materials Today …, 2020 - Elsevier
… In this work, we have reported the synthesis of novel pyrazoles compounds by treating substituted aromatic aldehydes with 3-Amino-1-phenyl-2-pyrazolin-5-one in the presence of Mg/Al…
Number of citations: 9 www.sciencedirect.com
TR Sobahi, MA Hassan, ZM Alamshany - red - kau.edu.sa
… to give the desired aromatic diazonium chloride solution which is added drop-wise during 30 min with stirring to an ice-cold solution of 3-amino-1phenyl-2-pyrazolin-5-one (1, 0.012 mol…
Number of citations: 2 www.kau.edu.sa
F Erol - Journal of the Brazilian Chemical Society, 2020 - SciELO Brasil
… Hetarylazopyrazolone dyes (1a-1c) were prepared by the coupling 3-amino-1-phenyl-2-pyrazolin-5-one with diazotized 2-thiazolyl amines in acetic acid. The dyes 2a-2c (Scheme 1) …
Number of citations: 3 www.scielo.br
MA Hassan, T Sobahi, ZM Alamshany - 2005 - kau.edu.sa
… to give the desired aromatic diazonium chloride solution which is added drop-wise during 30 min with stirring to an ice-cold solution of 3-amino-1-phenyl-2-pyrazolin-5-one (1, 0.012 mol…
Number of citations: 0 www.kau.edu.sa
MH Elnagdi, M Ohta - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… 3-Amino-1-phenyl-2-pyrazolin-5-one(Ic) adds to two molecules of ethyl acrylate or acrylonitrile to … 2 and the amino group in 3-amino-1-phenyl-2-pyrazolin5-one has been reported.*) …
Number of citations: 5 www.journal.csj.jp
T Sobahi - 2006 - kau.edu.sa
… -5-ones 3, while 3-amino-1-phenyl-2-pyrazolin-5-one 2 on heating with aldehydes gives … The product 1 and the commercial 3-amino-1-phenyl-2-pyrazolin-5-one 2 are used as key …
Number of citations: 0 www.kau.edu.sa
NM Abdalsahib, LKA Karem - International Journal of Drug …, 2023 - researchgate.net
… easy synthetic access to new pyrazole spiro derivatives from 3-amino-1-phenyl-2-pyrazolin-5-one. New Journal of Chemistry. 2015;39(9):6738-41. …
Number of citations: 1 www.researchgate.net
C Samar, J Faycel, K Jameleddine - Tetrahedron letters, 2011 - Elsevier
… 3-Amino-1-phenyl-2-pyrazolin-5-one (1), on treatment with sodium hydride in DMF, undergoes a Michael type addition to vinamidinium salts 2 to give the intermediate enamine 4 after …
Number of citations: 15 www.sciencedirect.com

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